![molecular formula C23H27N3O3S2 B2510330 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941925-52-6](/img/structure/B2510330.png)
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound exhibits notable anticancer properties. Studies on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, have shown significant anticancer activity against various cancer cell lines such as lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness was particularly pronounced in compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle (Turov, 2020).
Radioactive Tracers in PET Imaging
This chemical framework is valuable in the development of radioactive tracers for Positron Emission Tomography (PET) imaging. Derivatives of arylpiperazinylthioalkyl, including 2-((4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)thio)benzo[d]thiazole, have been synthesized for this purpose. These compounds exhibit high radiochemical purity and specific activity, making them suitable for PET imaging applications (Gao, Wang, & Zheng, 2012).
Antimicrobial Agents
Several derivatives of this compound have been synthesized and evaluated for antimicrobial activity. For instance, thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have shown effectiveness against various bacteria and fungi, indicating the potential of these compounds as antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Molecular Structure and Analysis
The compound's derivatives have been the subject of crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to understanding the compound's chemical properties and potential applications (Kumara et al., 2017).
Hypoglycemic Agents
Some derivatives have been designed and synthesized as potential hypoglycemic agents. These compounds have shown considerable activity in molecular docking and in vivo hypoglycemic activity studies, suggesting their potential as anti-diabetic drugs (Panchal, Sen, Navle, & Shah, 2017).
Antifungal Activity
Certain piperazine derivatives, such as those incorporating the benzo[b]thiophene framework, have demonstrated significant antifungal activity. This suggests potential applications in treating fungal infections (Upadhayaya et al., 2004).
properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)24-23(30-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORPQIWGIWROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

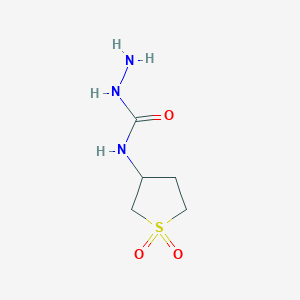
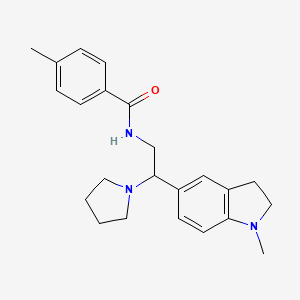
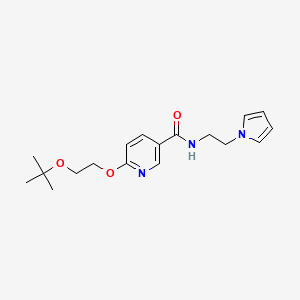
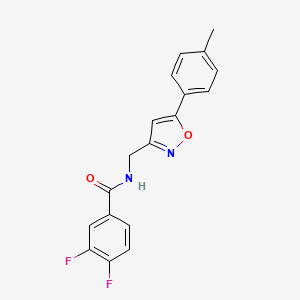
![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
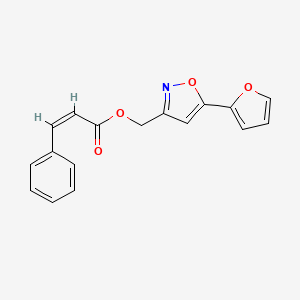

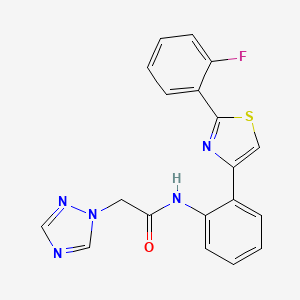
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)
![N-Ethyl-N-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2510267.png)
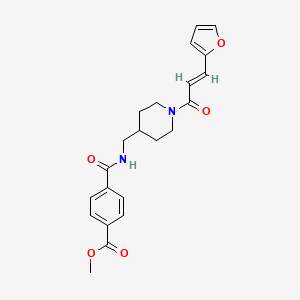
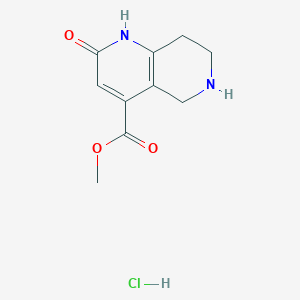
![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)